3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride
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Overview
Description
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H10ClNO3. It is a yellow solid with a molecular weight of 215.64 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s known that the compound is synthesized through a two-step synthetic protocol, involving the formation of a schiff base followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide . This leads to intramolecular cyclization to give a mixture of diastereomers .
Biochemical Pathways
Similar compounds have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .
Action Environment
The synthesis of the compound involves a green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy , suggesting that the synthesis process is environmentally friendly.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mechanochemical Synthesis: A high throughput mechanochemical method involves a one-pot three-component reaction.
Green Synthesis: A novel green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the mechanochemical and green synthesis methods mentioned above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are possible, but detailed information is limited.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be employed.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential applications in the study of enzyme mechanisms and protein interactions.
Medicine:
- Investigated for its potential therapeutic properties, although specific applications are not well-documented.
Industry:
- Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Similar in structure but differs in the position of the oxazine ring.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share the oxazine ring but have different substituents.
Uniqueness: 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is unique due to its specific structure, which includes a carboxylic acid group and a hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADRYFXGWXRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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